![molecular formula C16H17NO4S B2377956 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide CAS No. 897290-23-2](/img/structure/B2377956.png)
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "MDL-100,907" and belongs to the class of benzodioxole derivatives.
Scientific Research Applications
Ortho Lithiation and Condensation
N,N-Dimethylbenzenesulfonamide, similar in structure to the compound , undergoes ortho lithiation with n-butyllithium, leading to the formation of diverse compounds like carbinols, imines, amides, and acids. This process has potential applications in synthetic organic chemistry (Watanabe et al., 1969).
Antimycobacterial and Docking Study
Novel derivatives of N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides have been synthesized and found effective against Mycobacterium tuberculosis. The structure-activity relationship (SAR) and docking studies highlight the potential of these compounds in antimycobacterial therapy (Ghorab et al., 2017).
Antiproliferative Agents
N,N-Dimethylbenzenesulfonamide derivatives have shown significant antiproliferative activity against human breast cancer cells, MCF-7. This research suggests potential applications in cancer therapy (Bashandy et al., 2014).
Bacterial Biofilm Inhibition and Cytotoxicity
New N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been effective in inhibiting bacterial biofilms of Escherichia coli and Bacillus subtilis, showing potential for applications in controlling bacterial growth (Abbasi et al., 2020).
Antibacterial and Lipoxygenase Inhibition
Sulfonamides bearing a 1,4-benzodioxin ring have exhibited promising antibacterial properties and inhibitory effects on lipoxygenase, an enzyme implicated in inflammatory processes. These findings suggest therapeutic potential in treating inflammatory diseases (Abbasi et al., 2017).
Mechanism of Action
Target of Action
Related compounds have been shown to targetNitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes.
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of cellular processes, including cell division and intracellular transport.
Pharmacokinetics
The compound’s molecular weight (207226 Da) and its predicted water solubility (3211 mg/L) suggest that it may have good bioavailability .
Result of Action
Related compounds have been shown to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis . This suggests that the compound may have similar effects.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-3-6-16(12(2)7-11)22(18,19)17-9-13-4-5-14-15(8-13)21-10-20-14/h3-8,17H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRYNRLXTMSXAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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